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Compound of Interest

Compound Name: Propanol-PEG3-CH2OH

Cat. No.: B3319480 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Propanol-PEG3-CH2OH, systematically named 3,3'-((oxybis(ethane-2,1-

diyl))bis(oxy))bis(propan-1-ol), is a hydrophilic, bifunctional linker molecule. Its structure

features a triethylene glycol (PEG3) core flanked by two propanol moieties, each terminating in

a primary hydroxyl group. This compound is of significant interest in the field of drug

development, particularly as a flexible linker in the synthesis of Proteolysis-Targeting Chimeras

(PROTACs).[1][2] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase

to a target protein, leading to the protein's ubiquitination and subsequent degradation by the

proteasome.[3][4][5][6] The length, flexibility, and hydrophilicity of the linker are critical

determinants of PROTAC efficacy, making well-defined linkers like Propanol-PEG3-CH2OH
valuable chemical tools.

This technical guide provides a comprehensive overview of the structural elucidation of

Propanol-PEG3-CH2OH, including its key identifiers, predicted spectroscopic data, detailed

experimental protocols for its characterization, and a visualization of its role in the PROTAC

mechanism.

Chemical Identity and Properties
A summary of the key chemical properties for Propanol-PEG3-CH2OH is presented in Table 1.
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Property Value

CAS Number 112935-57-6

Molecular Formula C10H22O5

Molecular Weight 222.28 g/mol

IUPAC Name
3,3'-((oxybis(ethane-2,1-

diyl))bis(oxy))bis(propan-1-ol)

Synonyms
HO-(CH2)3-PEG3-OH, Propanol-PEG3-

Propanol

Appearance Colorless to pale yellow viscous liquid

Structural Elucidation: Predicted Spectroscopic
Data
Due to the unavailability of publicly accessible experimental spectra, this section provides

predicted data based on the known chemical structure and established principles of

spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

The predicted proton NMR chemical shifts for Propanol-PEG3-CH2OH in a common solvent

like CDCl₃ are summarized in Table 2.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.75 t 4H -O-CH₂-CH₂-OH

~3.65 s 4H
-O-CH₂-CH₂-O-

(central PEG)

~3.60 t 4H -O-CH₂-CH₂-CH₂-O-

~2.50 br s 2H -CH₂-OH

~1.85 p 4H -O-CH₂-CH₂-CH₂-O-

t = triplet, s = singlet, p = pentet, br s = broad singlet

The predicted carbon-13 NMR chemical shifts are presented in Table 3.

Chemical Shift (ppm) Assignment

~72.5 -O-CH₂-CH₂-O- (central PEG)

~70.0 -O-CH₂-CH₂-CH₂-O-

~61.0 -CH₂-OH

~32.0 -O-CH₂-CH₂-CH₂-O-

Infrared (IR) Spectroscopy
The IR spectrum of Propanol-PEG3-CH2OH is expected to show characteristic absorption

bands for its alcohol and ether functional groups. Key predicted absorptions are listed in Table

4.
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Wavenumber (cm⁻¹) Intensity Assignment

3550-3200 Strong, Broad
O-H stretch (hydrogen-bonded

alcohol)[7]

2950-2850 Strong C-H stretch (alkane)

1150-1085 Strong C-O stretch (ether)[7]

1085-1050 Strong
C-O stretch (primary alcohol)

[7]

Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for analyzing this polar molecule.

Expected Molecular Ion: In positive-ion mode, the protonated molecule [M+H]⁺ at m/z 223.15

and the sodium adduct [M+Na]⁺ at m/z 245.13 are expected.

Fragmentation Pattern: The fragmentation of polyethylene glycols and their derivatives is

well-documented.[8][9] Common fragmentation pathways involve the neutral loss of ethylene

oxide units (44.03 Da). Therefore, fragment ions corresponding to the loss of one or more

C₂H₄O units from the parent ion are anticipated.

Experimental Protocols
The following are detailed methodologies for the key experiments used in the structural

elucidation of Propanol-PEG3-CH2OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Accurately weigh approximately 5-10 mg of Propanol-PEG3-CH2OH
and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.

Tune and match the probe for the ¹H frequency.

Data Acquisition:

Set the spectral width to approximately 12 ppm, centered around 5 ppm.

Use a 30-45° pulse angle.

Set the acquisition time to 3-4 seconds.

Set the relaxation delay to 1-2 seconds.

Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

Data Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26

ppm).

Integrate the peaks.

Analyze the chemical shifts, multiplicities, and coupling constants.

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration

(20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

Instrument Setup:

Tune and match the probe for the ¹³C frequency.

Data Acquisition:
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Set the spectral width to approximately 220 ppm, centered around 100 ppm.

Employ proton decoupling to simplify the spectrum to singlets.

Use a 45° pulse angle.

Set the acquisition time to 1-2 seconds.

Set the relaxation delay to 2-5 seconds to ensure quantitative detection of all carbon

signals.

Acquire a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-

noise ratio.

Data Processing:

Apply a Fourier transform to the FID.

Phase the spectrum.

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Electrospray Ionization Mass Spectrometry (ESI-MS)
Protocol

Sample Preparation: Prepare a dilute solution of Propanol-PEG3-CH2OH (approximately

10-100 µM) in a suitable solvent such as methanol or acetonitrile.

Instrument Setup:

Calibrate the mass spectrometer using a standard calibration solution.

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and

drying gas temperature and flow rate.

Data Acquisition:
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Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min)

using a syringe pump.

Acquire the mass spectrum in both positive and negative ion modes over a relevant m/z

range (e.g., 100-500).

Data Analysis:

Identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to confirm the

structure.

Attenuated Total Reflectance Fourier-Transform Infrared
(ATR-FTIR) Spectroscopy Protocol

Instrument Setup:

Ensure the ATR crystal is clean.

Collect a background spectrum of the clean, empty ATR crystal.[1][2]

Sample Analysis:

Place a small drop of liquid Propanol-PEG3-CH2OH directly onto the ATR crystal,

ensuring complete coverage of the crystal surface.[1]

Acquire the sample spectrum.

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Post-Analysis:

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft

cloth.
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Identify the characteristic absorption bands and compare them to known values for

alcohols and ethers.

Visualizations
Chemical Structure
Caption: Chemical structure of Propanol-PEG3-CH2OH.
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Caption: Workflow for the structural elucidation of a chemical compound.
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Role in PROTAC Signaling Pathway
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Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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